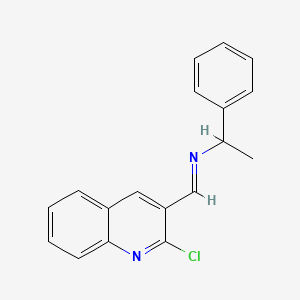

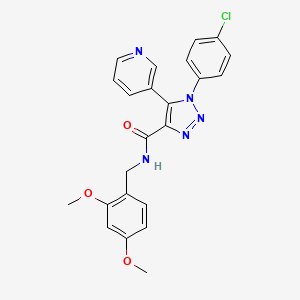

3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex pyridine derivatives often involves multi-step chemical reactions, starting from simpler pyridine compounds. For example, the synthesis of related compounds can include steps like chlorination, sulfonation, and the introduction of the piperidinyl group through nucleophilic substitution or coupling reactions. Shen Li (2012) described the synthesis of a similar compound, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, from 2-amino-4-methylpyridine, demonstrating a typical pathway for introducing chloro and piperidinyl groups to the pyridine ring with an overall yield of about 62% (Shen Li, 2012).

科学的研究の応用

Synthesis and Characterization

- Research on compounds related to 3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine includes the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine, showcasing the importance of specific synthesis methods in obtaining pure compounds (Ruano, Alemán, & Cid, 2006).

- The complex Ru(pby)/sub 2/(py)H/sub 2/O/sup 2 +/ has been studied, demonstrating the relevance of complex formation in the context of the oxidation of water and the reduction of oxygen, which are key processes in various scientific applications (Moyer & Meyer, 1981).

- Shen Li's work on synthesizing 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, underlines the importance of specific intermediates in the broader synthesis of pharmacologically relevant compounds (Shen Li, 2012).

Chemical Properties and Analysis

- Studies on the piperidine ring in compounds like the title compound 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione provide insight into the structural and chemical properties of these rings, which are crucial for understanding their behavior in various chemical environments (Sundar et al., 2011).

- The synthesis of Fe3O4-SA-PPCA, a nanomagnetic reusable catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, highlights the application of piperidine derivatives in catalysis, which is a fundamental aspect of chemical research and industry (Ghorbani‐Choghamarani & Azadi, 2015).

Applications in Material Science and Chemistry

- The study of 2-chloroquinoline-3-carbaldehydes and their conversion into a variety of fused quinolines including thieno-, pyridazino-, tropono-, pyrano-, thiopyrano-, and furo-quinolines by Meth-Cohn et al. demonstrates the versatility of these compounds in synthesizing a wide range of chemically significant derivatives (Meth-Cohn, Narine, Tarnowski, Hayes, Keyzad, Rhouati, & Robinson, 1981).

作用機序

Target of Action

Similar compounds have been used in the synthesis of various complexes

Mode of Action

Related compounds have been involved in catalytic protodeboronation , which suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have been used in suzuki–miyaura (sm) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that this compound might affect similar biochemical pathways.

Result of Action

Related compounds have been used in the synthesis of various complexes , suggesting that this compound might have similar effects.

Action Environment

Related compounds have been used under solvothermal conditions , suggesting that this compound might also be influenced by similar environmental factors.

特性

IUPAC Name |

3-chloro-2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3S/c16-14-4-2-8-18-15(14)22-12-5-9-19(10-6-12)23(20,21)13-3-1-7-17-11-13/h1-4,7-8,11-12H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTZZRNCGNWYIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

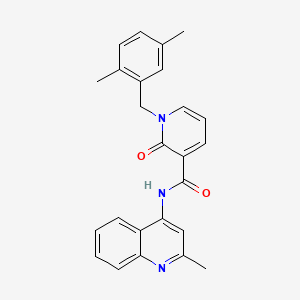

![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)

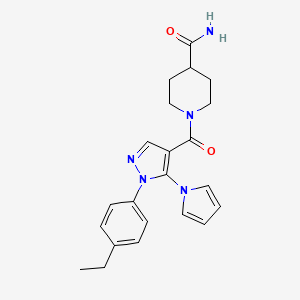

![4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2496853.png)

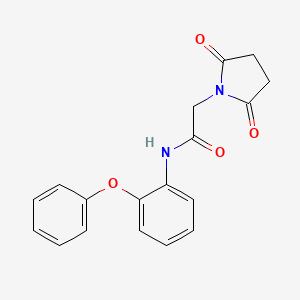

![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)